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Compound of Interest

Compound Name: 1-Pentyn-3-ol

Cat. No.: B1209153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Pentyn-3-ol, a key building block in organic synthesis. The document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,
offering valuable data for compound identification, purity assessment, and structural elucidation
in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Pentyn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~4.3 Triplet (t) ~6.5 CH(OH)

~2.4 Doublet (d) ~2.0 C=CH

~1.7 Quintet (quin) ~7.0 CH2

~1.0 Triplet (t) ~7.5 CHs

(variable) Broad Singlet (br s) - OH

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
~85.0 C=CH

~72.0 C=CH

~61.5 CH(OH)
~30.0 CH2

~10.0 CHs

Infrared (IR) Spectroscopy

Wavenumber ) Functional Group ) .
Intensity . Vibrational Mode

(cm—?) Assighment

~3350 Strong, Broad O-H Stretching

~3300 Strong, Sharp =C-H Stretching

~2970, ~2880 Medium-Strong C-H (sp3) Stretching

~2120 Weak-Medium Cc=C Stretching

~1050 Strong C-O Stretching

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
84 ~5 [M]* (Molecular lon)
83 ~40 [M-H]*

55 100 [M-Cz2Hs]* or [CaH7]*
53 ~30 [CaHs]*

43 ~20 [C3H7]*

39 ~35 [CsH3]*

29 ~45 [C2Hs]*

27 ~50 [C2Hs]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
protocols are generalized for a volatile liquid alcohol like 1-Pentyn-3-ol and may be adapted
based on the specific instrumentation available.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of 1-Pentyn-3-ol for 1H
NMR or 50-100 mg for 3C NMR into a clean, dry vial.[1] b. Add approximately 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) to the vial.[2] c. Gently swirl or vortex the vial to
ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass
wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
[1] e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and
place it in the sample gauge to ensure the correct depth. b. Insert the sample into the NMR
spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the
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magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved
peaks. e. For 1H NMR, set the appropriate spectral width, number of scans (typically 8-16), and
relaxation delay. f. For 133C NMR, a higher number of scans (e.g., 64 or more) and a longer
relaxation delay may be necessary due to the lower natural abundance and longer relaxation
times of the 13C nucleus.[3] g. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain
spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c.
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCIs in
IH NMR; 77.16 ppm for CDCls in 133C NMR). d. Integrate the peaks in the *H NMR spectrum to
determine the relative ratios of the different types of protons. e. Analyze the multiplicities
(singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat
Liquid)

1. Sample Preparation: a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If
necessary, clean them with a small amount of dry acetone and wipe with a lint-free cloth.[4] b.
Place one to two drops of neat 1-Pentyn-3-ol onto the center of one salt plate.[5] c. Carefully

place the second salt plate on top, gently pressing to form a thin, uniform liquid film between
the plates.[6][7]

2. Instrument Setup and Data Acquisition: a. Place the salt plate "sandwich" into the sample
holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample
compartment to account for atmospheric CO2 and water vapor. c. Collect the sample spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

3. Data Processing and Analysis: a. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the final transmittance or absorbance
spectrum. b. Identify the characteristic absorption bands and their corresponding
wavenumbers. c. Correlate the observed absorption bands with the functional groups present
in 1-Pentyn-3-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron lonization (El)
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1. Sample Preparation: a. Prepare a dilute solution of 1-Pentyn-3-ol (e.g., ~10 pg/mL) in a
volatile organic solvent such as dichloromethane or hexane.[9] b. Transfer the solution to a 2
mL autosampler vial and cap it.

2. Instrument Setup and Data Acquisition: a. Set the GC oven temperature program. A typical
program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp
up to a higher temperature (e.g., 250°C) to ensure elution of the compound. b. Set the injector
temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g.,
280°C). c. The mass spectrometer is typically operated in electron ionization (EI) mode with an
electron energy of 70 eV.[10] d. Set the mass range to be scanned (e.g., m/z 20-200). e. Inject
a small volume (e.g., 1 pL) of the sample solution into the GC.

3. Data Processing and Analysis: a. The software will generate a total ion chromatogram (TIC),
which shows the intensity of ions as a function of retention time. b. Identify the peak
corresponding to 1-Pentyn-3-ol in the TIC. c. Extract the mass spectrum for that peak. d.
Identify the molecular ion peak (if present) and the major fragment ion peaks. e. Analyze the
fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 1-Pentyn-3-ol.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Key IR Absorptions for 1-Pentyn-3-ol

Functional Group Wavenumber (cm—2) Vibration

O-H (Alcohol) ~3350 (Broad) Stretching

C-H (Alkyl) ~2970, ~2880  Stretching

C=C (Alkyne) ~2120 Stretching

C-O (Alcohol) | ~1050 | Stretching

Click to download full resolution via product page

Caption: Key IR functional groups of 1-Pentyn-3-ol.

Major Fragmentation Pathways of 1-Pentyn-3-ol (EI-MS)

[CsHsO]*
m/z = 84 (Molecular lon)

- «C2Hs (a-cleavage) fragmentation

[CsH70]*
m/z = 83
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Caption: Major EI-MS fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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